5-Methoxynicotinaldehyde oxime
Overview
Description
5-Methoxynicotinaldehyde oxime is a heterocyclic compound with the empirical formula C7H8N2O2 . It has a molecular weight of 152.15 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Methoxynicotinaldehyde oxime consists of a pyridine ring with a methoxy group and an oxime group attached . The SMILES string representation is COc1cncc(\C=N\O)c1 .Chemical Reactions Analysis
Oximes, including 5-Methoxynicotinaldehyde oxime, have diverse reactivity modes that enable their use in various methodologies . They can undergo transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .Scientific Research Applications
1. Uranium Recovery from Wastewater
- Application Summary: Oxime-functionalized PCN-222, a type of Zr-based metal organic framework (MOF), was synthesized for recovering uranium (U (VI)) from wastewater . This was achieved through the directed construction of productive adsorbents .
- Methods of Application: The MOF called PCN-222 was synthesized and oxime functionalized based on directed molecular structure design . The resulting adsorbent, named PCN-222-OM, was used for recovering U (VI) from wastewater .
- Results: PCN-222-OM showed excellent adsorption capacity (403.4 mg·g−1) at pH = 6.0 due to its abundant holey structure and strong chelation for oxime groups with U(VI) ions . It also exhibited outstanding selectivity and reusability during the adsorption .
2. Antidotes for Organophosphate Poisoning
- Application Summary: Oximes are renowned for their widespread applications as antidotes for organophosphate (OP) poisoning . They are used as drugs and intermediates for the synthesis of several pharmacological derivatives .
- Methods of Application: Oximes reactivate the enzyme—acetylcholinesterase (AChE)—which is inhibited by OP compounds . This reactivation is crucial in treating OP poisoning .
- Results: Several oxime-based reactivators or nerve antidotes have been developed, including pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime . Among these, pralidoxime is the only FDA-approved drug .
3. Covalent Adaptable Networks (CANs)
- Application Summary: Oxime chemistry has been used in the construction of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
- Methods of Application: The combination of oximes with esters and urethanes has enabled the realization of CANs .
- Results: The use of oxime chemistry in CANs has led to materials with versatile and tunable properties .
4. Rapid Bioconjugation to Disulfide-Rich Peptides
- Application Summary: The oxime ligation is a valuable bioorthogonal conjugation reaction with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications . A strategy was introduced that supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 min .
- Methods of Application: The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .
- Results: The oxime ligation has been successfully applied for the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes, 18F-PET tracers, and hydrogels .
5. Oxime Metathesis
- Application Summary: Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
- Methods of Application: The mechanism of the acid-catalyzed dynamic exchange of oximes was investigated . A metathesis mechanism was proposed that is well supported by both experimental and computational studies .
- Results: Oxime groups were incorporated into a cross-linked polymeric material and demonstrated the ability of oxime-based polymers to be reprocessed under acid catalysis while maintaining their structural integrity .
6. Inhibition of 5-Lipoxygenase
- Application Summary: Oximes have been used as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory responses .
- Methods of Application: The oxime moiety was incorporated into the structure of the inhibitor .
- Results: The presence of a free oxime moiety in the 3’-position and a hydrogen in position N1 were found to be required for effective inhibitory activity .
4. Rapid Bioconjugation to Disulfide-Rich Peptides
- Application Summary: The oxime ligation is a valuable bioorthogonal conjugation reaction with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications . A strategy was introduced that supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 min .
- Methods of Application: The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .
- Results: The oxime ligation has been successfully applied for the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes, 18F-PET tracers, and hydrogels .
5. Oxime Metathesis
- Application Summary: Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
- Methods of Application: The mechanism of the acid-catalyzed dynamic exchange of oximes was investigated . A metathesis mechanism was proposed that is well supported by both experimental and computational studies .
- Results: Oxime groups were incorporated into a cross-linked polymeric material and demonstrated the ability of oxime-based polymers to be reprocessed under acid catalysis while maintaining their structural integrity .
6. Inhibition of 5-Lipoxygenase
- Application Summary: Oximes have been used as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory responses .
- Methods of Application: The oxime moiety was incorporated into the structure of the inhibitor .
- Results: The presence of a free oxime moiety in the 3’-position and a hydrogen in position N1 were found to be required for effective inhibitory activity .
Safety And Hazards
Safety data sheets advise avoiding breathing mist, gas, or vapors of 5-Methoxynicotinaldehyde oxime. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary when handling this compound .
Future Directions
Oximes, including 5-Methoxynicotinaldehyde oxime, have potential for diverse applications due to their unique reactivity modes . They have been used in dynamic materials, energetic materials, and biocatalytic oxime reductions . Future research may focus on understanding the neurophysiological and neural mechanisms that contribute to the potential clinical effects of oximes .
properties
IUPAC Name |
(NE)-N-[(5-methoxypyridin-3-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7-2-6(4-9-10)3-8-5-7/h2-5,10H,1H3/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMHCDUUDDZBX-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=CC(=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670147 | |
Record name | N-[(E)-(5-Methoxypyridin-3-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxynicotinaldehyde oxime | |
CAS RN |
1087659-31-1 | |
Record name | N-[(E)-(5-Methoxypyridin-3-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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